molecular formula C19H23ClO4 B4990677 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene

Cat. No.: B4990677
M. Wt: 350.8 g/mol
InChI Key: ZCAOEYJRCMBCCA-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene is an organic compound with the molecular formula C17H19ClO3 It is a derivative of benzene, featuring multiple ether linkages and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene typically involves multi-step organic reactions. One common method includes the following steps:

    Etherification: The initial step involves the etherification of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol.

    Further Etherification: The product is then further etherified with another equivalent of ethylene oxide to yield 2-[2-(2-methoxyphenoxy)ethoxy]ethanol.

    Chlorination: The final step involves the chlorination of 2,5-dimethylbenzene followed by the reaction with the previously synthesized ether compound to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ether linkages to alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include substituted amines or thiols.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dechlorinated compounds or alcohols.

Scientific Research Applications

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene involves its interaction with molecular targets through its ether linkages and chlorine substituent. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
  • 1-Chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene

Uniqueness

1-Chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene is unique due to its specific arrangement of ether linkages and the presence of both chlorine and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]-2,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClO4/c1-14-13-19(15(2)12-16(14)20)24-11-9-22-8-10-23-18-7-5-4-6-17(18)21-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAOEYJRCMBCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)OCCOCCOC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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